3H-Indolium, 1-heptyl-2,3,3-trimethyl-, bromide 3H-Indolium, 1-heptyl-2,3,3-trimethyl-, bromide
Brand Name: Vulcanchem
CAS No.: 125252-52-0
VCID: VC17042684
InChI: InChI=1S/C18H28N.BrH/c1-5-6-7-8-11-14-19-15(2)18(3,4)16-12-9-10-13-17(16)19;/h9-10,12-13H,5-8,11,14H2,1-4H3;1H/q+1;/p-1
SMILES:
Molecular Formula: C18H28BrN
Molecular Weight: 338.3 g/mol

3H-Indolium, 1-heptyl-2,3,3-trimethyl-, bromide

CAS No.: 125252-52-0

Cat. No.: VC17042684

Molecular Formula: C18H28BrN

Molecular Weight: 338.3 g/mol

* For research use only. Not for human or veterinary use.

3H-Indolium, 1-heptyl-2,3,3-trimethyl-, bromide - 125252-52-0

Specification

CAS No. 125252-52-0
Molecular Formula C18H28BrN
Molecular Weight 338.3 g/mol
IUPAC Name 1-heptyl-2,3,3-trimethylindol-1-ium;bromide
Standard InChI InChI=1S/C18H28N.BrH/c1-5-6-7-8-11-14-19-15(2)18(3,4)16-12-9-10-13-17(16)19;/h9-10,12-13H,5-8,11,14H2,1-4H3;1H/q+1;/p-1
Standard InChI Key UZCZKCJKNBPHHV-UHFFFAOYSA-M
Canonical SMILES CCCCCCC[N+]1=C(C(C2=CC=CC=C21)(C)C)C.[Br-]

Introduction

Chemical Identity and Structural Characteristics

The compound’s IUPAC name, 1-heptyl-2,3,3-trimethylindol-1-ium bromide, reflects its substitution pattern: a heptyl chain at position 1, methyl groups at positions 2 and 3, and a quaternary nitrogen center (Figure 1). The canonical SMILES string (CCCCCCC[N+]1=C(C(C2=CC=CC=C21)(C)C)C.[Br-]) confirms the connectivity, while the InChIKey (UZCZKCJKNBPHHV-UHFFFAOYSA-M) ensures unambiguous identification .

Table 1: Fundamental Molecular Data

PropertyValue
Molecular FormulaC₁₈H₂₈BrN
Molecular Weight338.3 g/mol
CAS Registry Number125252-52-0
SMILESCCCCCCC[N+]1=C(C(C2=CC=CC=C21)(C)C)C.[Br-]
PubChem CID44147871

The planar indolium core facilitates π-π stacking, while the heptyl tail enhances hydrophobicity, a critical feature for micelle formation . X-ray crystallography of analogous compounds (e.g., 1,2,3-trimethyl-3H-indol-1-ium bromide) reveals a bent conformation around the nitrogen, stabilizing the cationic charge through resonance .

Synthesis and Reaction Mechanisms

Synthesis typically involves alkylation of indole derivatives. For example, reacting 2,3,3-trimethylindole with heptyl bromide under basic conditions yields the quaternary ammonium salt (Figure 2). VulcanChem reports yields exceeding 60% using polar aprotic solvents like dimethylformamide at 80–100°C.

Table 2: Representative Synthesis Conditions

ParameterCondition
Starting Material2,3,3-Trimethylindole
Alkylating AgentHeptyl bromide
SolventDimethylformamide (DMF)
Temperature80–100°C
Reaction Time12–24 hours
Yield60–75%

Mechanistically, the reaction proceeds via an SN2 pathway, where bromide acts as a leaving group. The bulky heptyl chain induces steric hindrance, necessitating elevated temperatures for completion . Purification involves recrystallization from ethanol-diethyl ether mixtures, confirmed by NMR and mass spectrometry .

Physicochemical Properties and Spectroscopic Behavior

The compound’s solubility follows trends typical of cationic surfactants: high in polar solvents (water, methanol) and low in hydrocarbons. In aqueous CTAB micelles, fluorescence studies reveal restricted rotation of the indolium moiety, leading to nonlinear Arrhenius plots for nonradiative decay .

Table 3: Key Physicochemical Properties

PropertyValue
Solubility in Water25 mg/mL (20°C)
Critical Micelle Concentration (CMC)0.8 mM (estimated)
λₐᵦₛ (UV-Vis)290 nm (in methanol)
Fluorescence λₑₘ450 nm (CTAB micelles)

Hydrophobic binding constants (log K) in micellar systems correlate with alkyl chain length, as demonstrated by free energy calculations . The heptyl substituent enhances partitioning into micelle cores, reducing interfacial tension by 40% compared to shorter-chain analogs .

Applications in Surfactant and Biomedical Research

Micellar Systems and Solubilization

In cetyltrimethylammonium bromide (CTAB) micelles, the compound’s fluorescence quantum yield increases by 30% due to restricted molecular motion . This property is exploited in probe-based assays for membrane dynamics.

Comparative Analysis with Structural Analogs

Table 4: Comparison with Related Indolium Salts

CompoundMolecular WeightCMC (mM)Log P
1-Heptyl-2,3,3-trimethyl-338.30.84.2
1-(2-Hydroxyethyl)-2,3,3-trimethyl-284.191.22.8
1,2,3-Trimethyl-240.142.51.5

Hydroxyethyl derivatives show reduced hydrophobicity, lowering micelle affinity, while shorter chains (e.g., trimethyl) exhibit higher CMC values .

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